2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, tert-butyl, and dichlorobenzoate groups in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2-Bromo-4-tert-butylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzoate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenyl derivatives and modified benzoates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and dichlorobenzoate groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function . The tert-butyl group may also contribute to the compound’s hydrophobic interactions with biological membranes or proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylphenol: This compound is similar in structure but lacks the dichlorobenzoate group.
2,4-Dichlorobenzoic Acid: This compound is similar but lacks the bromine and tert-butyl groups.
4-Bromo-2,6-di-tert-butylphenol: This compound has a similar bromine and tert-butyl substitution pattern but differs in the position of the substituents.
Uniqueness
2-Bromo-4-tert-butylphenyl 2,4-dichlorobenzoate is unique due to the combination of bromine, tert-butyl, and dichlorobenzoate groups in its structure.
Properties
Molecular Formula |
C17H15BrCl2O2 |
---|---|
Molecular Weight |
402.1 g/mol |
IUPAC Name |
(2-bromo-4-tert-butylphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H15BrCl2O2/c1-17(2,3)10-4-7-15(13(18)8-10)22-16(21)12-6-5-11(19)9-14(12)20/h4-9H,1-3H3 |
InChI Key |
HVIGITZYGFXAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.